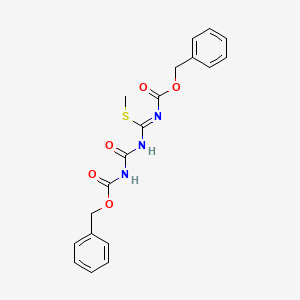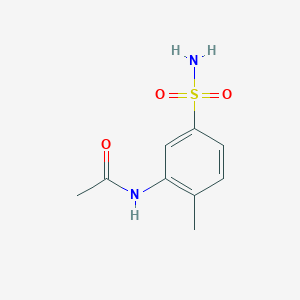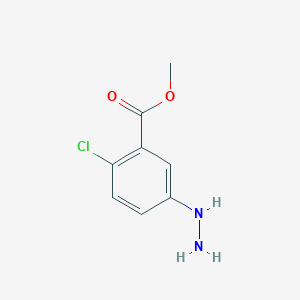
(+/-)-J 113397
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like (+/-)-J 113397 involves integrating chemistry and biology strategies. This approach is driven by the shift from focusing solely on molecular structure to emphasizing function, requiring improved strategies for generating molecules with specific physical, chemical, and biological properties (Wu & Schultz, 2009). The use of neural networks to model chemical inventories based on molecular structure is also a significant aspect of synthesis analysis (Wernet et al., 2008).
Molecular Structure Analysis
Understanding the molecular structure of (+/-)-J 113397 is crucial. A comprehensive representation of chemical structures is foundational in applications such as substructure and similarity searching, reaction retrieval, and synthesis planning (Warr, 2011).
Chemical Reactions and Properties
Computer-aided synthesis planning (CASP) plays a vital role in the exploration of chemical reactions and properties of molecules like (+/-)-J 113397. CASP aims to expedite the process of determining synthetic routes for small molecule compounds (Coley, Green, & Jensen, 2018). Additionally, the classification of chemical reactions based on molecular structure is a growing field, aiding in the understanding of chemical reactions and properties (Zhang & Aires-de-Sousa, 2005).
Physical Properties Analysis
The analysis of physical properties is integral in the study of (+/-)-J 113397. This includes the exploration of bioprocess synthesis using physical properties data, which is crucial for optimizing the synthesis and analysis of such molecules (Steffens, Fraga, & Bogle, 2000).
Chemical Properties Analysis
The chemical properties of (+/-)-J 113397 can be predicted and analyzed using quantitative structure-property relationships (QSPRs). These relationships help in understanding how the molecular structure influences the chemical properties of a compound (Liang & Gallagher, 1997).
科学的研究の応用
General Insights into Scientific Research Applications
Data Sharing in Scientific Research
- Data Sharing Practices : In scientific research, data sharing is crucial for verification of results and extending research from prior results. However, researchers often do not make their data electronically available due to various reasons like insufficient time and lack of funding. Most researchers are satisfied with their current processes for initial and short-term data management but not with long-term data preservation (Tenopir et al., 2011).
The Importance of Science
- Benefits of Scientific Research : Scientific research probes the deepest mysteries of the universe and of living things, creating applications and technologies that benefit humanity and create wealth. It plays a vital role in societal advancement (Press, 2013).
Impact Factors in Scientific Journals
- Evaluating Scientific Journals : Research-focused scientific journals aim to publish research findings and disseminate them to enhance further research for societal benefit. The impact factor is a measure used to evaluate the frequency with which an average article in a journal is cited, reflecting the journal's academic repute (Hendee et al., 2011).
Teaching Science Effectively
- Content-First Approach in Science Teaching : A "content-first" approach, where students learn to understand phenomena in everyday terms before being introduced to scientific language, can lead to significantly improved understanding of new concepts (Brown & Ryoo, 2008).
Scientific Method and Data Analysis
- Application of the Scientific Method : The scientific method, involving steps like hypothesis formulation, prediction, experimental design, data collection, and analysis, is fundamental to scientific research. Case studies in fields like cell biology exemplify the application of this method (Casem, 2016).
Enhancing Collaborative Science
- Hackathons in Scientific Research : Hackathons can enhance collaborative science by enabling peer review before publication and driving reproducibility of scientific analyses, thus accelerating scientific discoveries and knowledge transfer (Ghouila et al., 2018).
特性
CAS番号 |
217461-40-0 |
|---|---|
製品名 |
(+/-)-J 113397 |
分子式 |
C24H37N3O2 |
分子量 |
399.57 |
同義語 |
1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-, rel-2H-benzimidazol-2-one; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



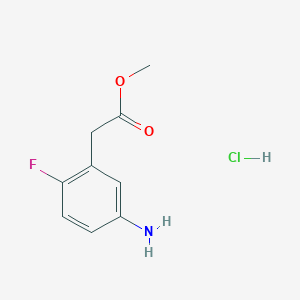
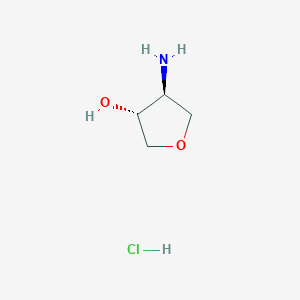
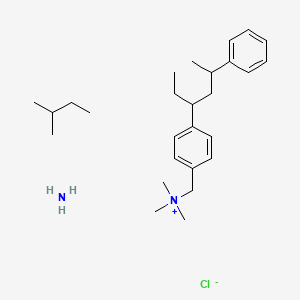
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
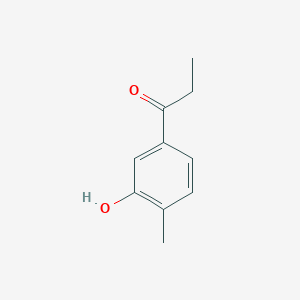
![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)
